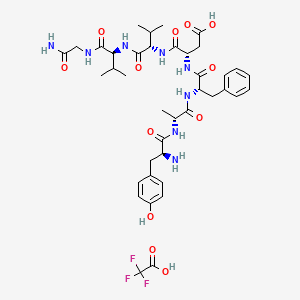
Deltorphin C (trifluoroacetate salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Deltorphin C is a peptide agonist that selectively targets δ-opioid receptors. It has a high affinity for these receptors, with a Ki value of 0.15 nM .
- This compound is naturally found in the skin of the frog species Phyllomedusa bicolor.
- Its chemical structure consists of the following amino acid sequence: L-tyrosyl-D-alanyl-L-phenylalanyl-L-α-aspartyl-L-valyl-L-valyl-glycinamide, with a trifluoroacetate salt (C37H52N8O10 • XCF3COOH) .
準備方法
- Deltorphin C can be synthesized using solid-phase peptide synthesis (SPPS) techniques.
- The reaction conditions involve sequential coupling of protected amino acids on a solid support, followed by deprotection and purification steps.
- Industrial production methods may involve large-scale SPPS or recombinant expression in microbial systems.
化学反応の分析
- Deltorphin C undergoes minimal chemical reactions due to its stable peptide structure.
- Common reagents used during synthesis include Fmoc-protected amino acids, coupling agents (e.g., HBTU, HATU), and deprotection reagents (e.g., TFA).
- Major products are purified Deltorphin C peptides.
科学的研究の応用
Neuroscience: Deltorphin C’s selectivity for δ-opioid receptors makes it valuable for studying pain pathways and analgesia.
Drug Development: Researchers explore its potential as a lead compound for novel analgesics.
Cell Signaling: Investigating receptor translocation and neuropeptide release mechanisms.
Pharmacology: Understanding δ-opioid receptor function and regulation.
作用機序
- Deltorphin C activates δ-opioid receptors, leading to downstream signaling events.
- It induces receptor translocation from vesicles to the cell surface and stimulates calcitonin gene-related peptide (CGRP) release in isolated neurons.
- These effects can be blocked by the δ-opioid receptor antagonist naltrindole .
類似化合物との比較
- Deltorphin C stands out due to its high selectivity for δ-opioid receptors.
- Similar compounds include other opioid peptides (e.g., enkephalins, endorphins) and synthetic agonists (e.g., SNC80, DPDPE).
特性
分子式 |
C39H53F3N8O12 |
|---|---|
分子量 |
882.9 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H52N8O10.C2HF3O2/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23;3-2(4,5)1(6)7/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49);(H,6,7)/t21-,25+,26+,27+,30+,31+;/m1./s1 |
InChIキー |
WVISKLVQEKTHGN-JXLAAAJESA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)
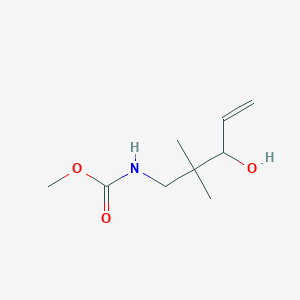
![(1S,4S,7R,9R,10S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadeca-11,13-diene-5,15-dione](/img/structure/B14083482.png)

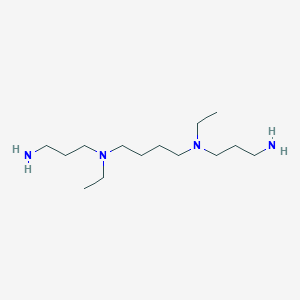
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)



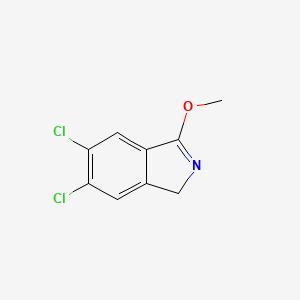
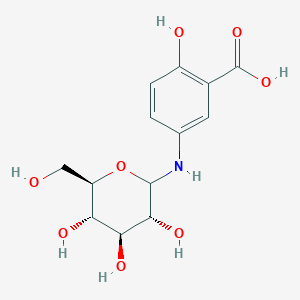


![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
